molecular formula C8H6N4O2 B14431158 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde CAS No. 80360-03-8

2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B14431158
CAS No.: 80360-03-8
M. Wt: 190.16 g/mol
InChI Key: HSLNMYRHNPWYGO-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

The synthesis of 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-acetaminonicotinic acid with a primary amine . Another approach includes the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

80360-03-8

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C8H6N4O2/c9-8-11-6-5(7(14)12-8)1-4(3-13)2-10-6/h1-3H,(H3,9,10,11,12,14)

InChI Key

HSLNMYRHNPWYGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=N2)N)C=O

Origin of Product

United States

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